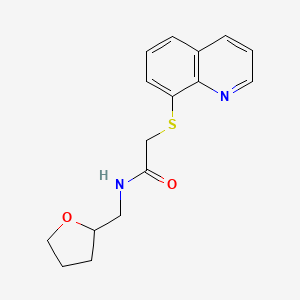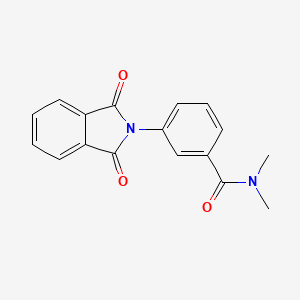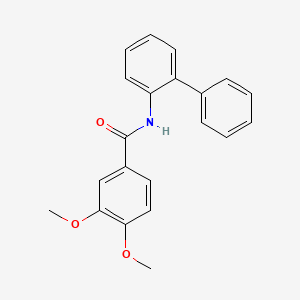![molecular formula C21H17NO4 B3875439 N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide](/img/structure/B3875439.png)
N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide
Vue d'ensemble
Description
N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a critical role in regulating a variety of physiological processes, including pain, inflammation, and mood. MAFP has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of endocannabinoids and FAAH in various biological systems.
Mécanisme D'action
N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a variety of effects on physiological processes. Endocannabinoids act on cannabinoid receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues.
Biochemical and Physiological Effects:
N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects, including:
1. Increased levels of endocannabinoids in the body.
2. Reduced pain and inflammation.
3. Antidepressant and anxiolytic effects.
4. Neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective inhibition of FAAH.
2. Widely used as a tool compound in both in vitro and in vivo studies.
3. Well-characterized and commercially available.
Some of the limitations include:
1. Limited solubility in water.
2. Potential off-target effects.
3. Limited information on long-term effects.
Orientations Futures
There are several future directions for research on N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide and its effects on endocannabinoid signaling. Some of the key areas of research include:
1. Development of more potent and selective FAAH inhibitors.
2. Investigation of the long-term effects of FAAH inhibition.
3. Identification of new targets for endocannabinoid signaling.
4. Development of novel therapies for pain, inflammation, and mood disorders based on endocannabinoid signaling.
In conclusion, N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide is a potent and selective inhibitor of FAAH that has been widely used as a tool compound in scientific research. It has been shown to have a variety of effects on physiological processes, including pain, inflammation, and mood. While it has several advantages for lab experiments, there are also limitations and future directions for research that should be considered.
Applications De Recherche Scientifique
N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide has been used extensively in scientific research to investigate the role of endocannabinoids and FAAH in various biological systems. Some of the key applications of N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide include:
1. Pain and Inflammation: N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis and neuropathic pain.
2. Mood Disorders: N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
3. Neurodegenerative Diseases: N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-18-11-4-15(5-12-18)6-13-19(23)16-7-9-17(10-8-16)22-21(24)20-3-2-14-26-20/h2-14H,1H3,(H,22,24)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGLFUPCBJEOPQ-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B3875364.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B3875369.png)

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3875381.png)
![N-(tert-butyl)-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3875388.png)

![3-methyl-N-{4-[3-(3-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3875406.png)
![4,4'-sulfonylbis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3875411.png)

![3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine](/img/structure/B3875422.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B3875430.png)


![3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3875450.png)